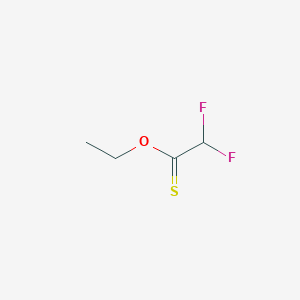
8-Amino-3-fluoro-5,6,7,8-tetrahydronaphthalen-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Amino-3-fluoro-5,6,7,8-tetrahydronaphthalen-2-ol is an organic compound with the molecular formula C10H12FNO It is a derivative of naphthalene, characterized by the presence of an amino group at the 8th position, a fluorine atom at the 3rd position, and a hydroxyl group at the 2nd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-3-fluoro-5,6,7,8-tetrahydronaphthalen-2-ol typically involves multi-step reactions. . The reaction conditions often require controlled temperatures and the use of solvents such as methanol or ethanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
8-Amino-3-fluoro-5,6,7,8-tetrahydronaphthalen-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the amino group to a different functional group.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions typically require specific conditions such as controlled temperatures, inert atmospheres, and the use of catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the fluorine atom can produce a variety of halogenated derivatives.
Aplicaciones Científicas De Investigación
8-Amino-3-fluoro-5,6,7,8-tetrahydronaphthalen-2-ol has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 8-Amino-3-fluoro-5,6,7,8-tetrahydronaphthalen-2-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds with biological molecules, potentially affecting enzyme activity and receptor binding. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development .
Comparación Con Compuestos Similares
Similar Compounds
8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl: This compound has a similar structure but with a methyl group at the 5th position and an oxo group at the 1st position.
8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl-2,2,2-trifluoroacetamide:
Uniqueness
8-Amino-3-fluoro-5,6,7,8-tetrahydronaphthalen-2-ol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both an amino and a hydroxyl group allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and drug development.
Propiedades
Fórmula molecular |
C10H12FNO |
|---|---|
Peso molecular |
181.21 g/mol |
Nombre IUPAC |
8-amino-3-fluoro-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C10H12FNO/c11-8-4-6-2-1-3-9(12)7(6)5-10(8)13/h4-5,9,13H,1-3,12H2 |
Clave InChI |
YGIWDVJTRBEASP-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2=CC(=C(C=C2C1)F)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


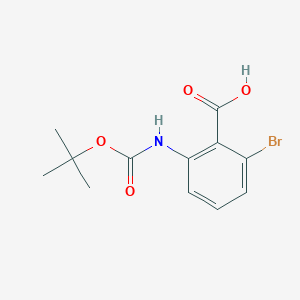
![Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B12969151.png)
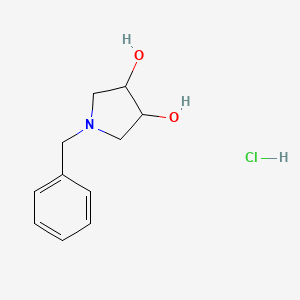
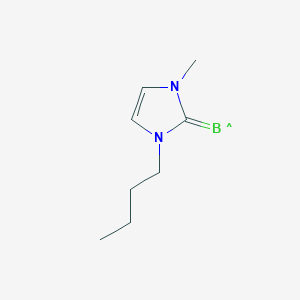
![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-ol](/img/structure/B12969168.png)
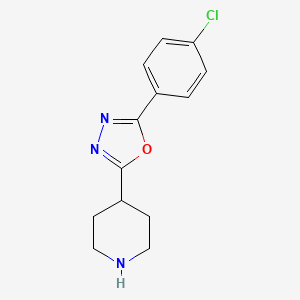
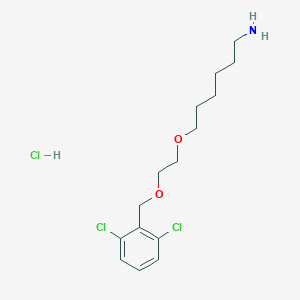
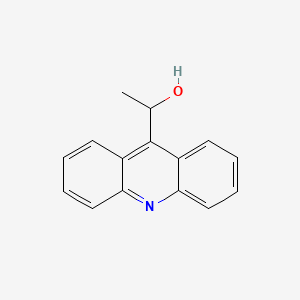
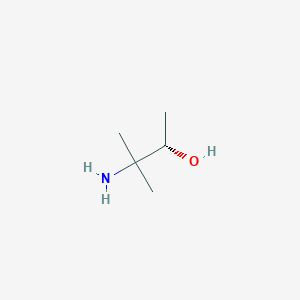
![Rel-(1R,5R)-2-azabicyclo[3.2.0]heptan-3-one](/img/structure/B12969193.png)
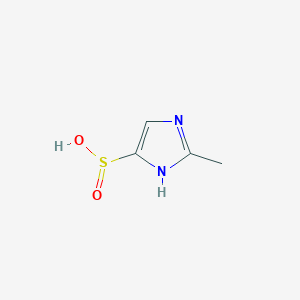

![Bicyclo[5.2.0]nonan-4-one](/img/structure/B12969231.png)
